

# Application Notes and Protocols: 1,1,2-Trifluoroethane in Polymer Synthesis

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## Compound of Interest

Compound Name: **1,1,2-Trifluoroethane**

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## Introduction

**1,1,2-Trifluoroethane**, a hydrofluorocarbon, is a saturated molecule and, therefore, does not typically act as a monomer in addition polymerization reactions, which require the presence of a polymerizable double bond. However, the broader interest in fluoropolymers often leads to the investigation of related unsaturated fluorinated monomers. A prominent example is its unsaturated analog, 1,1,2-trifluoroethene (TrFE), which is a key monomer in the synthesis of fluoropolymers with unique piezoelectric, pyroelectric, and ferroelectric properties. This document will focus on the polymerization of 1,1,2-trifluoroethene (TrFE) to produce poly(1,1,2-trifluoroethene) (PTrFE) and explore the potential roles of saturated hydrofluorocarbons like **1,1,2-trifluoroethane** as solvents or chain transfer agents in polymerization processes.

## Part 1: Polymerization of 1,1,2-Trifluoroethene (TrFE)

The polymerization of TrFE is of significant interest for producing PTrFE, a fluoropolymer with valuable material properties. Radical polymerization is a common method for synthesizing PTrFE.

## Quantitative Data Summary

The following table summarizes typical data for the radical polymerization of 1,1,2-trifluoroethene.

Parameter	Value	Conditions	Reference
Typical Yield	76-87%	Radical Polymerization	<a href="#">[1]</a>
Number Average Molecular Weight (Mn)	7,700 - 38,100 g/mol	Varies with initiator concentration	<a href="#">[1]</a>
Melting Point	Varies with crystallinity	-	<a href="#">[1]</a>

## Experimental Protocol: Free-Radical Polymerization of 1,1,2-Trifluoroethene (TrFE)

This protocol provides a representative methodology for the free-radical polymerization of TrFE.

### Materials:

- 1,1,2-Trifluoroethene (TrFE) monomer
- Initiator (e.g., tert-Butylperoxyvalate)
- Solvent (e.g., 1,1,1,3,3-Pentafluorobutane)
- Chain Transfer Agent (optional, e.g., 1-Iodoperfluorohexane)
- Acetone
- Pentane
- Nitrogen gas supply
- Vacuum pump

### Equipment:

- 160-mL Hastelloy autoclave with inlet and outlet valves, a manometer, and a rupture disc
- Heating and stirring mechanism for the autoclave
- Ice bath

**Procedure:**

- Reactor Preparation:
  - Degas the Hastelloy autoclave.
  - Pressurize the autoclave with 30 bar of nitrogen to check for leaks.
  - Apply a vacuum of 20 mmHg for 30 minutes to ensure the removal of air and moisture.[1]
- Charging the Reactor:
  - Introduce the solvent, initiator, and optional chain transfer agent into the cooled autoclave.
  - Carefully introduce the liquid TrFE monomer into the autoclave.
- Polymerization Reaction:
  - Seal the autoclave and begin stirring.
  - Heat the reactor to the desired polymerization temperature (e.g., 75 °C). The temperature is critical for controlling the polymerization rate.
  - Maintain a constant temperature and vigorous stirring throughout the reaction to ensure homogeneity.[1]
  - Monitor the pressure inside the autoclave; a drop in pressure may indicate monomer consumption.
  - The reaction time can vary depending on the desired conversion and molecular weight.
- Polymer Isolation and Purification:

- After the desired reaction time, cool the autoclave in an ice bath to quench the polymerization.
- Vent any unreacted monomer safely in a fume hood.
- Open the autoclave and collect the polymer/solvent mixture.
- Precipitate the polymer by adding the reaction mixture to a non-solvent such as pentane.
- Filter the precipitated polymer.
- Wash the polymer with fresh non-solvent (e.g., pentane) to remove any residual monomer, initiator, or solvent.
- Dry the purified PTrFE polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

## Logical Workflow for TrFE Polymerization



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Caption: Workflow for the synthesis of PTrFE via radical polymerization.

## Part 2: 1,1,2-Trifluoroethane as a Solvent in Polymer Synthesis

While not a monomer, hydrofluorocarbons (HFCs) like **1,1,2-trifluoroethane** and its isomers are explored as solvents in polymerization due to their unique properties, such as being non-flammable and having low toxicity. For instance, liquid 1,1,1,2-tetrafluoroethane (a structural isomer of **1,1,2-trifluoroethane**) has been successfully used as a solvent for the enzyme-

catalyzed ring-opening polymerization of lactones.<sup>[2]</sup><sup>[3]</sup> This suggests that **1,1,2-trifluoroethane** could potentially serve a similar role.

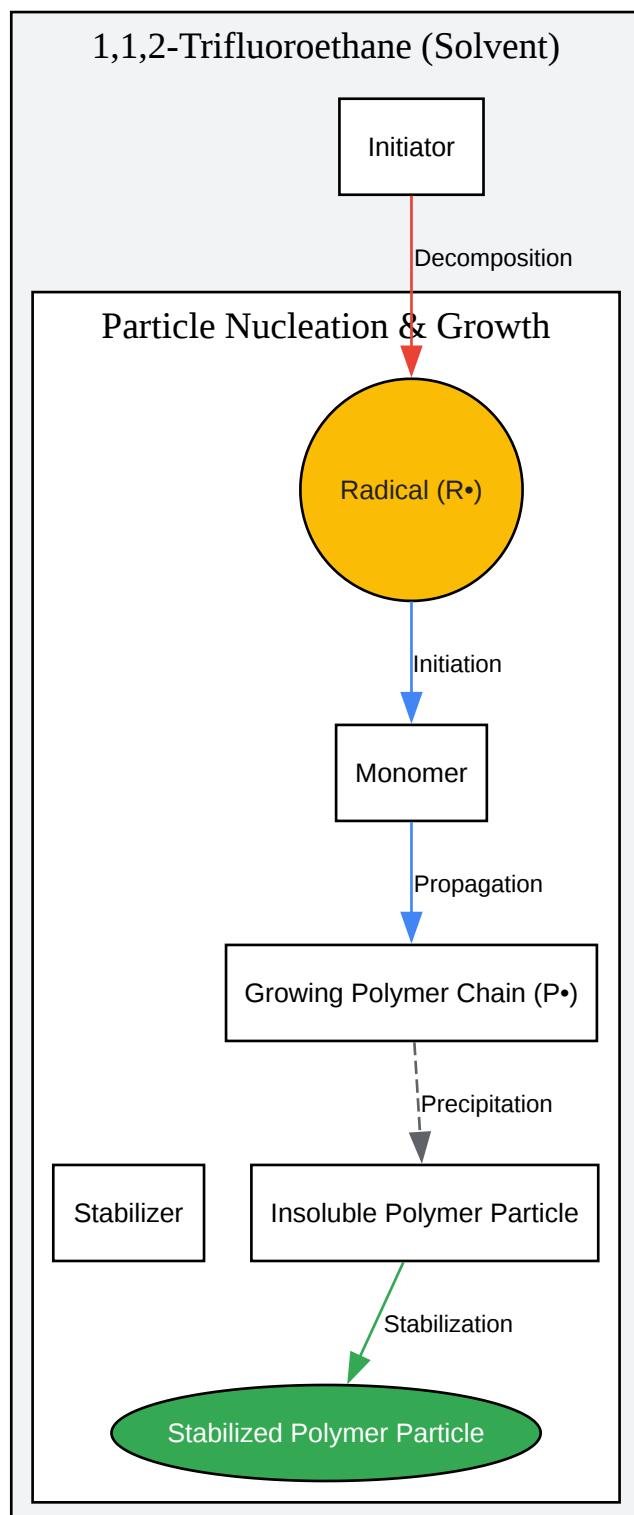
## Conceptual Application: Dispersion Polymerization in **1,1,2-Trifluoroethane**

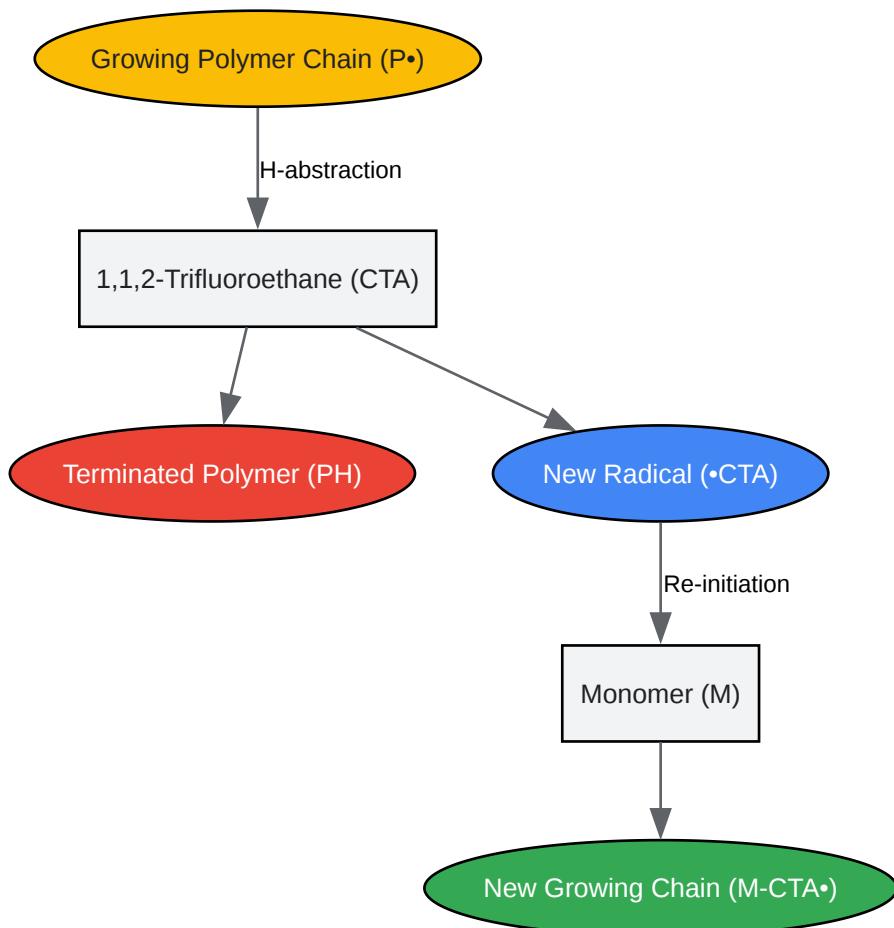
Dispersion polymerization in HFC solvents can be a method to produce uniform polymer microspheres.

Key Considerations:

- Solubility: The monomer and initiator must be soluble in **1,1,2-trifluoroethane**, while the resulting polymer should be insoluble to form a dispersion.
- Stabilizer: A suitable stabilizer that is soluble in **1,1,2-trifluoroethane** is crucial to prevent the agglomeration of polymer particles.
- Pressure and Temperature: The polymerization would likely need to be carried out in a pressure vessel, as **1,1,2-trifluoroethane** has a low boiling point.

## Signaling Pathway for Stabilized Dispersion Polymerization





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## References

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